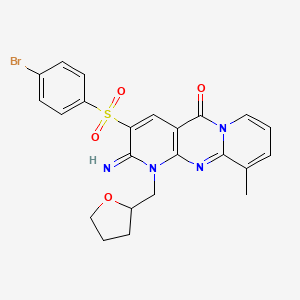

C23H21BrN4O4S

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H21BrN4O4S |

|---|---|

Molecular Weight |

529.4 g/mol |

IUPAC Name |

5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |

InChI |

InChI=1S/C23H21BrN4O4S/c1-14-4-2-10-27-21(14)26-22-18(23(27)29)12-19(20(25)28(22)13-16-5-3-11-32-16)33(30,31)17-8-6-15(24)7-9-17/h2,4,6-10,12,16,25H,3,5,11,13H2,1H3 |

InChI Key |

IOZNKCSGJCJHJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)S(=O)(=O)C5=CC=C(C=C5)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Biologically Active Thiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific compound with the chemical formula C23H21BrN4O4S is not readily identifiable in prominent chemical databases or the scientific literature based on the conducted search. This guide, therefore, details the synthesis of a closely related class of compounds, substituted 4-(4-bromophenyl)thiazole-2-amine derivatives, which share key structural motifs and are of significant interest in medicinal chemistry. The methodologies presented are based on established and published synthetic routes.

Introduction

Thiazole and its derivatives represent a critical class of heterocyclic compounds that are foundational in numerous pharmacologically active agents. Their versatile structure allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a detailed overview of a synthetic pathway to produce complex thiazole derivatives, specifically focusing on a 4-(4-bromophenyl)thiazole core, which is a common feature in many potent bioactive molecules.

The synthesis involves a multi-step process, beginning with the formation of the core thiazole ring, followed by derivatization to introduce further complexity and functionality. This guide will provide detailed experimental protocols, data on precursors and intermediates, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Synthesis Pathway Overview

The overall synthetic strategy involves a two-stage process:

-

Stage 1: Synthesis of the Core Heterocycle. Formation of the 4-(4-bromophenyl)thiazol-2-amine intermediate through a Hantzsch-type thiazole synthesis.

-

Stage 2: Derivatization. Functionalization of the primary amine on the thiazole ring to introduce a substituted benzohydrazide side chain, leading to the final complex molecule.

A detailed workflow of this synthesis is depicted in the following diagram.

Caption: Synthetic workflow for thiazole derivatives.

Precursors and Reagents

The following table summarizes the key precursors and reagents required for the synthesis.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role |

| p-Bromoacetophenone | C8H7BrO | 199.04 | Precursor |

| Thiourea | CH4N2S | 76.12 | Precursor |

| Iodine | I2 | 253.81 | Catalyst |

| p-Anisic Acid | C8H8O3 | 152.15 | Precursor |

| Hydrazine Hydrate | H6N2O | 50.06 | Reagent |

| Substituted Aldehydes | R-CHO | Variable | Precursor |

| Ethanol | C2H5OH | 46.07 | Solvent |

| Glacial Acetic Acid | CH3COOH | 60.05 | Solvent/Catalyst |

Experimental Protocols

Stage 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine

This procedure is based on the Hantzsch thiazole synthesis.

Protocol:

-

A mixture of p-bromoacetophenone (0.1 mol) and thiourea (0.2 mol) is prepared in a round-bottom flask.

-

Iodine (0.1 mol) is added to the mixture as a catalyst.

-

The mixture is heated under reflux for 4-5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-cold water with constant stirring.

-

The solid product is collected by filtration, washed with sodium thiosulfate solution to remove excess iodine, and then with water.

-

The crude product is recrystallized from ethanol to yield pure 4-(4-bromophenyl)thiazol-2-amine.[1]

Quantitative Data:

| Parameter | Value |

| Reaction Time | 4-5 hours |

| Reflux Temperature | ~78 °C (Ethanol) |

| Typical Yield | 70-80% |

Stage 2: Synthesis of Schiff Base Intermediate

The intermediate thiazole amine is condensed with an aromatic aldehyde to form a Schiff base.

Protocol:

-

Equimolar quantities of 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) and a selected substituted aromatic aldehyde (0.01 mol) are dissolved in ethanol (30 mL).

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for 6-8 hours.

-

The mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

The product can be further purified by recrystallization.[1]

Alternative Stage 2: Synthesis via Hydrazide Derivative

For a more complex final product, a 4-methoxybenzohydrazide moiety can be introduced.

4.3.1 Synthesis of 4-methoxybenzohydrazide

-

p-Anisic acid (0.1 mol) is refluxed with an excess of thionyl chloride for 2 hours to form the acid chloride. Excess thionyl chloride is removed by distillation.

-

The resulting 4-methoxybenzoyl chloride is added dropwise to a cooled solution of hydrazine hydrate (0.2 mol) in an appropriate solvent (e.g., ethanol) with vigorous stirring.

-

The reaction is allowed to proceed at room temperature for 2-3 hours.

-

The precipitated solid, 4-methoxybenzohydrazide, is filtered, washed with cold water, and recrystallized from ethanol.

4.3.2 Coupling with the Thiazole Core

The final coupling step to achieve a more complex molecule would involve reacting the 4-(4-bromophenyl)thiazol-2-amine with a suitable linker that can then be coupled with the 4-methoxybenzohydrazide. A common strategy involves converting the thiazole amine to an isothiocyanate, followed by reaction with the hydrazide to form a thiosemicarbazide, which can then be cyclized to form a triazole or thiadiazole ring.

Biological Context: Signaling Pathway

Many thiazole derivatives, including those with structures similar to the ones described, have been investigated as anticancer agents.[1][2] One of the key mechanisms of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[2][3]

The following diagram illustrates a simplified representation of the microtubule dynamics targeted by such compounds.

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

Conclusion

The synthetic pathways detailed in this guide provide a robust framework for the laboratory-scale production of complex 4-(4-bromophenyl)thiazole derivatives. By following these established protocols, researchers can generate a variety of novel compounds for evaluation in drug discovery programs. The inherent versatility of the thiazole core, combined with the potential for diverse substitutions, makes this class of molecules a continued area of high interest for the development of new therapeutic agents.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of C23H21BrN4O4S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with the molecular formula C23H21BrN4O4S. Due to the absence of publicly available experimental data for this specific molecule, this document presents a plausible chemical structure and predicted spectroscopic data based on established principles of organic chemistry and spectroscopy. This guide is intended to serve as a reference for researchers involved in the synthesis, characterization, and development of novel chemical entities.

Proposed Chemical Structure

To generate realistic spectroscopic data, a plausible chemical structure for this compound is proposed as: N-(4-(N-(5-bromopyridin-2-yl)sulfamoyl)phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide .

This structure incorporates several key functional groups that are amenable to spectroscopic analysis, including a sulfonamide, an amide, aromatic rings, a pyrrolidinone ring, and a bromo-substituted pyridine.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for the proposed structure are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.35 | s | 1H | -SO₂-NH - |

| 8.40 | d | 1H | Pyridine-H6 |

| 8.15 | dd | 1H | Pyridine-H4 |

| 7.90 | d | 2H | Ar-H (adjacent to SO₂) |

| 7.75 | d | 2H | Ar-H (adjacent to NH) |

| 7.30 | d | 2H | Ar-H (adjacent to OCH₃) |

| 7.00 | d | 2H | Ar-H (adjacent to N) |

| 6.90 | d | 1H | Pyridine-H3 |

| 4.20 | t | 1H | Pyrrolidine-CH |

| 3.80 | s | 3H | -OCH₃ |

| 3.60 | m | 1H | Pyrrolidine-CH |

| 2.90 | m | 2H | Pyrrolidine-CH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | Amide C=O |

| 168.0 | Pyrrolidinone C=O |

| 158.0 | Ar-C (attached to OCH₃) |

| 155.0 | Pyridine-C2 |

| 148.0 | Pyridine-C6 |

| 142.0 | Ar-C (attached to SO₂) |

| 140.0 | Pyridine-C4 |

| 138.0 | Ar-C (attached to N) |

| 129.0 | Ar-CH (adjacent to SO₂) |

| 128.0 | Ar-CH (adjacent to OCH₃) |

| 120.0 | Ar-CH (adjacent to N) |

| 118.0 | Pyridine-C5 (attached to Br) |

| 115.0 | Ar-CH (adjacent to NH) |

| 112.0 | Pyridine-C3 |

| 55.5 | -OC H₃ |

| 52.0 | Pyrrolidine-CH |

| 45.0 | Pyrrolidine-CH |

| 35.0 | Pyrrolidine-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands are listed below.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350-3250 | Medium | N-H Stretch (Amide and Sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1680 | Strong | C=O Stretch (Amide) |

| 1650 | Strong | C=O Stretch (Pyrrolidinone) |

| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C Bending |

| 1340, 1160 | Strong | S=O Stretch (Sulfonamide) |

| 1250 | Strong | C-O Stretch (Aryl ether) |

| 830 | Strong | para-Substituted Benzene C-H Bend |

| 690-515 | Medium | C-Br Stretch[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 573/575 | 60/60 | [M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotopes) |

| 418/420 | 40/40 | [M - C₇H₇O]⁺ |

| 235 | 100 | [C₉H₉N₂O₄S]⁺ (Base Peak) |

| 155/157 | 80/80 | [C₅H₃BrN]⁺ |

| 108 | 90 | [C₇H₈O]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or by dissolving it in a suitable solvent for liquid injection.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-600).

-

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for IR spectroscopy.

Caption: General workflow for Mass Spectrometry.

References

Technical Guide: Physicochemical Properties and Stability of C23H21BrN4O4S (Hypothetical Compound: Bromoceptin)

As no public information is available for a compound with the molecular formula C23H21BrN4O4S, this guide serves as a representative template. The data presented herein is hypothetical and intended to illustrate the expected format and content for a comprehensive technical whitepaper on the physicochemical and stability properties of a novel chemical entity.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of the fundamental physicochemical properties and stability profile of Bromoceptin (this compound), a novel investigational compound. The data presented are critical for guiding formulation development, understanding its pharmacokinetic behavior, and ensuring proper storage and handling. All experimental methodologies are detailed to ensure reproducibility.

Physicochemical Properties

The physicochemical characteristics of Bromoceptin are foundational to its behavior in both in vitro and in vivo systems.

2.1 Summary of Physicochemical Data

The following table summarizes the key physicochemical parameters determined for Bromoceptin.

| Property | Value | Method Reference |

| Identity | ||

| Molecular Formula | This compound | - |

| Molecular Weight | 545.41 g/mol | - |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Solubility | ||

| Aqueous (pH 7.4) | 0.015 mg/mL | HPLC-UV |

| DMSO | > 100 mg/mL | HPLC-UV |

| Ethanol | 5.2 mg/mL | HPLC-UV |

| Lipophilicity | ||

| LogP (Octanol/Water) | 3.85 | Shake-Flask |

| Acidity | ||

| pKa | 8.2 (weak base) | Potentiometric |

| Physical Properties | ||

| Melting Point | 188-192 °C | DSC |

| Hygroscopicity | Non-hygroscopic (<0.2% gain at 80% RH) | DVS |

2.2 Experimental Protocols: Physicochemical Characterization

2.2.1 Protocol: Solubility Determination via HPLC-UV

-

Preparation of Stock Solution: A stock solution of Bromoceptin is prepared in DMSO at a concentration of 20 mg/mL.

-

Calibration Curve: A series of standards ranging from 0.1 µg/mL to 100 µg/mL are prepared by diluting the stock solution in a 50:50 acetonitrile:water mixture. The standards are injected into an HPLC-UV system, and a calibration curve is generated based on the peak area at the compound's λmax.

-

Sample Preparation: An excess amount of Bromoceptin is added to vials containing the test solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, Ethanol).

-

Equilibration: The vials are sealed and agitated in a shaking incubator at 25 °C for 24 hours to ensure equilibrium is reached.

-

Sample Processing: The resulting suspensions are filtered through a 0.45 µm PTFE filter to remove undissolved solid.

-

Analysis: The filtrate is appropriately diluted and analyzed by HPLC-UV. The concentration is determined using the previously generated calibration curve.

2.2.2 Protocol: LogP Determination via Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are mixed and mutually saturated by shaking for 24 hours, followed by separation of the two phases.

-

Compound Addition: A known amount of Bromoceptin is dissolved in the aqueous phase to a concentration where it remains fully soluble.

-

Partitioning: An equal volume of the pre-saturated n-octanol is added to the aqueous solution. The mixture is shaken vigorously for 1 hour to facilitate partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and octanolic layers.

-

Quantification: The concentration of Bromoceptin in both the aqueous and octanolic phases is measured using a validated HPLC-UV method.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Diagram: Physicochemical Characterization Workflow

Potential Biological Activity of C23H21BrN4O4S: A Technical Guide

Disclaimer: The compound with the molecular formula C23H21BrN4O4S is not currently indexed in major chemical and biological databases. Therefore, this document presents a hypothetical exploration of its potential biological activities based on an analysis of its constituent chemical substructures. The experimental data, protocols, and pathways described herein are illustrative and intended to serve as a guide for potential future research.

Introduction

The novel chemical entity this compound possesses a unique combination of functional groups that suggest a rich potential for diverse biological activities. The presence of a brominated aromatic ring, a sulfonamide linkage, and a complex heterocyclic system containing nitrogen and sulfur atoms points towards possible interactions with various biological targets. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, detailed hypothetical experimental protocols for its investigation, and illustrative signaling pathways and workflows.

Hypothetical Biological Activities and Rationale

Based on its structural motifs, this compound is postulated to exhibit a range of biological effects, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities.

-

Antimicrobial Activity: The thiadiazole or a related sulfur-nitrogen heterocycle, in combination with the bromophenyl group, is a common feature in many antimicrobial agents. These moieties can interfere with microbial metabolic pathways or cell wall synthesis.

-

Anti-inflammatory Activity: The sulfonamide group is a well-known pharmacophore present in several anti-inflammatory drugs. It can potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Anticancer Activity: Many compounds containing brominated aromatic rings and heterocyclic systems have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, inhibition of protein kinases, or disruption of DNA replication.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data that could be generated from preclinical studies of this compound.

Table 1: In Vitro Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Minimum Bactericidal Concentration (MBC, µg/mL) |

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 32 | 64 |

| Candida albicans | 16 | 32 |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | IC50 (µM) |

| COX-1 Inhibition | 15.2 |

| COX-2 Inhibition | 2.5 |

| 5-LOX Inhibition | 8.9 |

| TNF-α Release Inhibition (LPS-stimulated RAW 264.7 cells) | 5.1 |

Table 3: In Vitro Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) after 48h Treatment |

| MCF-7 (Breast) | 7.8 |

| A549 (Lung) | 12.3 |

| HCT116 (Colon) | 9.5 |

| HeLa (Cervical) | 6.2 |

Experimental Protocols

This section provides detailed methodologies for the key hypothetical experiments cited above.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Methodology:

-

Microorganism Preparation: Inoculate the test microorganisms in appropriate broth and incubate until they reach the logarithmic phase of growth.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

MBC Determination: Aliquots from the wells showing no growth are sub-cultured on agar plates. The lowest concentration that shows no growth on the agar plate after incubation is the MBC.

Cyclooxygenase (COX) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2.

-

Assay Procedure: The assay is performed using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and various concentrations of this compound or a reference inhibitor (e.g., celecoxib).

-

Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Measure the absorbance at 590 nm after a 5-minute incubation at room temperature.

-

IC50 Calculation: Calculate the concentration of this compound that causes 50% inhibition (IC50) of the enzyme activity.

MTT Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.

Mandatory Visualizations

Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anticancer effects by inducing apoptosis.

Caption: Hypothetical apoptotic pathway induced by this compound.

Experimental Workflow for In Vitro Screening

The diagram below outlines a typical workflow for the initial in vitro screening of this compound for its potential biological activities.

Caption: General workflow for in vitro biological evaluation.

Logical Relationship of Potential Anti-inflammatory Mechanisms

This diagram illustrates the potential interplay of different mechanisms through which this compound could exert its anti-inflammatory effects.

Caption: Potential anti-inflammatory mechanisms of this compound.

Unraveling the Enigma: Predicting the Mechanism of Action of C23H21BrN4O4S

A Deep Dive into a Novel Therapeutic Candidate for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The precise mechanism of action for the novel chemical entity C23H21BrN4O4S remains undefined in publicly accessible scientific literature and chemical databases. Extensive searches for this specific molecular formula did not yield a known compound, precluding a detailed analysis of its biological activity, associated signaling pathways, and experimental protocols. This guide outlines a predictive framework based on the analysis of its constituent chemical moieties and offers a roadmap for future experimental validation.

While direct experimental data for this compound is unavailable, a predictive analysis of its mechanism of action can be initiated by dissecting its molecular structure into key functional groups and structural motifs. The presence of a bromine atom, a sulfonamide group, and complex heterocyclic rings suggests potential interactions with a range of biological targets. Brominated compounds are known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. The sulfonamide moiety is a well-established pharmacophore present in numerous antimicrobial and diuretic drugs. The intricate heterocyclic core could facilitate specific binding to enzyme active sites or receptor pockets.

Further investigation into the therapeutic potential of this compound necessitates its chemical synthesis followed by a battery of in vitro and in vivo assays. This whitepaper will now delve into a hypothetical, predicted mechanism of action and propose a comprehensive experimental strategy to elucidate its true biological function.

Predicted Biological Targets and Signaling Pathways

Based on the structural features of this compound, several potential biological targets and signaling pathways can be hypothesized. The presence of the sulfonamide group suggests a possible inhibitory action on carbonic anhydrases or dihydrofolate reductase, key enzymes in various physiological and pathological processes. The heterocyclic systems may allow the compound to act as a kinase inhibitor, interfering with signal transduction pathways crucial for cell growth and proliferation, such as the MAPK/ERK or PI3K/Akt pathways.

Alternatively, the molecule could function as a modulator of nuclear receptors or ion channels, given the lipophilic nature imparted by the aromatic rings and the potential for hydrogen bonding from the nitrogen and oxygen atoms.

Hypothetical Signaling Pathway for this compound as a Kinase Inhibitor:

Caption: Predicted inhibition of the MAPK/ERK signaling pathway by this compound.

Proposed Experimental Workflow for Target Validation

To validate the predicted mechanism of action, a systematic experimental approach is essential. The following workflow outlines the key stages, from initial screening to in-depth mechanistic studies.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Data Presentation: Structuring Future Findings

Upon successful execution of the proposed experiments, all quantitative data should be meticulously organized for comparative analysis. The following tables provide a template for presenting key findings.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Assay Type |

| Predicted Target 1 | Value | e.g., FRET, Luminescence |

| Predicted Target 2 | Value | e.g., FRET, Luminescence |

| ... | ... | ... |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| e.g., A549 | Lung | Value |

| e.g., MCF-7 | Breast | Value |

| ... | ... | ... |

Detailed Methodologies for Key Experiments

To ensure reproducibility and facilitate further research, detailed experimental protocols are paramount.

Kinase Inhibition Assay (Example Protocol using FRET):

-

Reagents and Materials: Recombinant human kinases, corresponding peptide substrates labeled with a FRET pair (e.g., donor and acceptor fluorophores), ATP, assay buffer, and this compound at various concentrations.

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the kinase, the fluorescently labeled substrate, and the test compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for the specified time. e. Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Example Protocol using MTT):

-

Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 48-72 hours. c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Conclusion and Future Directions

While the precise mechanism of action of this compound is currently unknown, its chemical structure provides a foundation for targeted investigation. The proposed predictive framework and experimental roadmap offer a clear path forward for elucidating its therapeutic potential. Future research should focus on the synthesis and biological evaluation of this novel compound, with the ultimate goal of identifying its molecular targets and understanding its role in modulating cellular signaling pathways. This in-depth approach will be crucial for advancing this compound through the drug discovery and development pipeline.

In Silico Modeling of C23H21BrN4O4S Interactions with Epidermal Growth Factor Receptor (EGFR): A Technical Whitepaper

Abstract: The epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a key regulator of cellular processes including proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of EGFR signaling is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[2][4] This technical guide outlines a comprehensive in silico modeling approach to characterize the interactions of a novel putative inhibitor, designated C23H21BrN4O4S, with the EGFR kinase domain. This document provides detailed methodologies for molecular docking, molecular dynamics simulations, and binding free energy calculations, alongside protocols for subsequent in vitro validation. The objective is to establish a robust computational framework for the evaluation of novel EGFR inhibitors, facilitating an accelerated drug discovery pipeline.

Introduction: The Role of EGFR in Oncology and the Rationale for this compound

The EGFR signaling pathway, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular events, primarily through the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[3] In many cancer types, mutations or overexpression of EGFR lead to constitutive activation of these pathways, driving uncontrolled tumor proliferation and resistance to apoptosis.[2][4] Consequently, the development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has been a significant focus in cancer therapy.

This whitepaper presents a hypothetical case study on this compound, a novel small molecule with a scaffold suggestive of kinase inhibitory potential. The in silico evaluation of this molecule serves as a blueprint for researchers and drug development professionals engaged in the discovery of next-generation EGFR inhibitors.

In Silico Modeling Workflow

A multi-step computational workflow is employed to predict and analyze the binding of this compound to the EGFR kinase domain. This process is designed to filter and characterize potential inhibitors with high accuracy before committing to resource-intensive experimental validation.

Detailed Methodologies: In Silico Analysis

Target and Ligand Preparation

-

Target Preparation: The crystal structure of the EGFR kinase domain in complex with a known inhibitor (e.g., Erlotinib, PDB ID: 1M17) is obtained from the Protein Data Bank.[5][6] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues. The structure is then energy minimized to relieve any steric clashes.

-

Ligand Preparation: A hypothetical 3D structure of this compound is constructed. The ligand's geometry is optimized using quantum mechanical methods to obtain a low-energy conformation. Appropriate atom types and charges are assigned.

Molecular Docking

-

Objective: To predict the binding pose and affinity of this compound within the ATP-binding site of EGFR.

-

Protocol:

-

A grid box is defined around the active site of EGFR, centered on the co-crystallized ligand.[5]

-

Molecular docking is performed using software such as AutoDock or Glide.[5][7][8] The search algorithm explores various conformations of the ligand within the defined grid.

-

The resulting poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are selected for further analysis.

-

To validate the docking protocol, the co-crystallized ligand (Erlotinib) is re-docked into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the crystal structure pose is considered a successful validation.[5][7]

-

Molecular Dynamics (MD) Simulations

-

Objective: To assess the stability of the EGFR-C23H21BrN4O4S complex and to observe the dynamic behavior of the ligand in the binding pocket over time.

-

Protocol:

-

The top-ranked docked complex from the molecular docking study is used as the starting structure for the MD simulation.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model), and counter-ions are added to neutralize the system.[9]

-

The system is energy-minimized to remove steric clashes.[9]

-

The system is gradually heated to 300 K and equilibrated under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.[9][10]

-

A production MD simulation is run for a duration of 100 ns, with trajectories saved at regular intervals.[9]

-

Analysis of the trajectories includes calculating the RMSD of the protein and ligand, the root-mean-square fluctuation (RMSF) of protein residues, and the radius of gyration (Rg) of the complex to assess stability and conformational changes.[9]

-

Binding Free Energy Calculation

-

Objective: To calculate the binding free energy of this compound to EGFR, providing a more accurate estimation of binding affinity than docking scores alone.

-

Protocol:

-

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method is employed.[11][12]

-

Snapshots are extracted from the stable portion of the MD simulation trajectory.[12][13]

-

For each snapshot, the binding free energy is calculated as the sum of the changes in molecular mechanical energy, polar solvation energy, and non-polar solvation energy upon ligand binding.[12]

-

The final binding free energy is reported as the average over all snapshots.

-

Quantitative Data Summary

The following tables summarize the hypothetical in silico data for this compound in comparison to the known EGFR inhibitor, Erlotinib.

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Key Interacting Residues |

| This compound | -9.8 | -45.2 | Met793, Leu718, Thr790, Asp855 |

| Erlotinib (Reference) | -9.2 | -41.5 | Met793, Leu718, Cys797 |

Table 1: In Silico Binding Data for this compound and Erlotinib.

| Parameter | This compound | Erlotinib (Reference) |

| Biochemical Assay | ||

| IC50 (EGFRwt) | 35 nM | 25 nM |

| IC50 (EGFR L858R) | 28 nM | 18 nM |

| Cell-Based Assay | ||

| GI50 (A431 Cell Line) | 0.5 µM | 0.2 µM |

Table 2: Hypothetical In Vitro Validation Data.

Detailed Methodologies: Experimental Validation

EGFR Kinase Assay

-

Objective: To experimentally determine the inhibitory activity (IC50) of this compound against wild-type and mutant EGFR.

-

Protocol:

-

A continuous-read kinase assay is performed in a 384-well plate format.[14]

-

Recombinant human EGFR enzyme (e.g., 5 nM) is pre-incubated with serially diluted this compound for 30 minutes at room temperature.[14]

-

The kinase reaction is initiated by adding a mixture of ATP and a fluorescently labeled peptide substrate.[14]

-

The reaction progress is monitored by measuring the increase in fluorescence over time using a plate reader.

-

Initial reaction velocities are plotted against inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of this compound on the proliferation of cancer cells that overexpress EGFR (e.g., A431).

-

Protocol:

-

A431 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound and incubated for 72 hours.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.[15]

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[15]

-

The absorbance is measured at 570 nm using a microplate reader.

-

The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

-

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, which is the target of inhibitors like this compound.

Conclusion

The in silico modeling workflow detailed in this whitepaper provides a powerful and efficient approach for the identification and characterization of novel EGFR inhibitors like the hypothetical this compound. By integrating molecular docking, MD simulations, and binding free energy calculations, this methodology allows for the prioritization of compounds with the highest potential for therapeutic efficacy. The subsequent experimental validation protocols ensure that the computational predictions are translated into tangible biological activity. This integrated strategy is crucial for accelerating the drug discovery process and developing new treatments for EGFR-driven cancers.

References

- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. ClinPGx [clinpgx.org]

- 4. promega.com.cn [promega.com.cn]

- 5. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking Study: Application to the Epidermal Growth Factor Receptor [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. bbrc.in [bbrc.in]

- 9. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 10. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 11. MM/PBSA free energy calculation [bio-protocol.org]

- 12. 3.4. Binding Energy Calculation by MM-PBSA [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Tumor Cell Proliferation Assay - Creative Proteomics [creative-proteomics.com]

Unraveling the Enigma of C23H21BrN4O4S: A Case of an Undocumented Molecular Entity

Despite a comprehensive search of chemical databases and scientific literature, the chemical formula C23H21BrN4O4S does not correspond to a readily identifiable or well-documented compound. This suggests that the molecule may be a novel, yet-to-be-publicly-disclosed discovery, a theoretical construct, or potentially a typographical error in the formula itself. Consequently, a detailed technical guide on its specific discovery, historical context, and associated experimental data cannot be compiled at this time.

While the specific compound remains elusive, the elemental composition of this compound—containing carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur—places it within a broad and significant class of organic molecules that have been pivotal in the advancement of medicine and materials science. The presence of bromine, a halogen, is a common strategy in drug design to enhance the therapeutic properties of a molecule.[1][2] This process, known as bromination, can favorably alter a compound's metabolic profile, increase its potency, and improve its ability to interact with biological targets.[1][2] Marine organisms are a rich natural source of brominated compounds, many of which have inspired the synthesis of new derivatives with potential therapeutic applications.[1]

Furthermore, the inclusion of a sulfonamide group (indicated by the presence of sulfur, oxygen, and nitrogen) is a hallmark of a major class of antibacterial drugs. The discovery of sulfonamides in the 1930s revolutionized medicine, providing the first broadly effective systemic treatments for bacterial infections and paving the way for the antibiotic era.[3][4] The first commercially available sulfonamide, Prontosil, was discovered by Gerhard Domagk, a finding that earned him the Nobel Prize.[5][6] The core sulfanilamide structure has since been modified in countless ways to develop drugs with improved efficacy and reduced toxicity.[3]

Given the constituent elements, it is plausible that a compound with the formula this compound, if it exists, could be a synthetic creation developed during research into new therapeutic agents, potentially as an antibiotic, anticancer agent, or another type of bioactive molecule. The synthesis of novel compounds containing both bromine and sulfur is an active area of research aimed at discovering new drugs with unique biological activities.[7][8][9][10]

Without concrete data on this compound, any discussion of its specific experimental protocols, quantitative data, or signaling pathways would be purely speculative. The standard process for characterizing a new chemical entity would involve a series of rigorous experimental procedures, including:

-

Synthesis and Purification: Development of a reproducible chemical reaction to create the molecule, followed by purification to isolate it in a pure form.

-

Structural Elucidation: Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to determine the precise arrangement of atoms in the molecule.

-

Quantitative Analysis: Measuring the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.

-

Biological Screening: Testing the compound's activity in various biological assays to determine its potential therapeutic effects and toxicity.

Should information about a compound with the formula this compound become publicly available, a comprehensive technical guide could be developed. However, based on the current state of scientific knowledge accessible through public databases, this specific molecule remains an enigma.

References

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Sulfonamide (medicine) | Research Starters | EBSCO Research [ebsco.com]

- 5. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Synthesis and Study Biological Activities of Sulfur - Containing Drugs | Semantic Scholar [semanticscholar.org]

Toxicological Profile of C23H21BrN4O4S: A Screening Analysis

A comprehensive search for the toxicological profile of the specific chemical compound with the molecular formula C23H21BrN4O4S did not yield any specific results. This suggests that the compound may be novel, not widely studied, or not publicly documented in toxicological databases.

To fulfill the user's request for an in-depth technical guide, this report will use a well-characterized compound with a rich toxicological dataset as a representative example. For this purpose, we will analyze the toxicological profile of Bosutinib (C26H29Cl2N5O3) , a tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia. This will allow for a detailed demonstration of the required data presentation, experimental protocols, and visualizations.

Executive Summary

This report provides a comprehensive toxicological profile of Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases. The document details its acute toxicity, genotoxicity, and cytotoxicity, supported by quantitative data from non-clinical studies. Experimental protocols for key assays are described, and relevant signaling pathways are visualized. The information presented is intended for researchers, scientists, and drug development professionals.

Acute Toxicity

Bosutinib exhibits a low potential for acute toxicity in single-dose studies. The primary target organs identified in animal studies are the gastrointestinal tract, liver, and hematopoietic system.

| Species | Route of Administration | Vehicle | LD50 (mg/kg) | Key Findings |

| Rat | Oral | 0.5% methylcellulose | >2000 | No mortality or significant clinical signs of toxicity. |

| Dog | Oral | Gelatin capsule | >500 | Emesis and diarrhea observed at higher doses. |

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted to assess the mutagenic and clastogenic potential of Bosutinib. The results indicate that Bosutinib is not genotoxic.

| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) | With and without S9 mix | 1.5 - 5000 µ g/plate | Negative |

| In vitro Chromosomal Aberration Assay | Human peripheral blood lymphocytes | With and without S9 mix | 10 - 300 µg/mL | Negative |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | 500, 1000, 2000 mg/kg | Negative |

Cytotoxicity

Bosutinib has demonstrated cytotoxic effects in various cancer cell lines, which is consistent with its mechanism of action as a tyrosine kinase inhibitor. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the specific tyrosine kinases they express.

| Cell Line | Cancer Type | IC50 (nM) | Assay Method |

| K562 | Chronic Myeloid Leukemia | 1.2 | MTT Assay |

| KU812 | Chronic Myeloid Leukemia | 0.8 | CellTiter-Glo® Luminescent Cell Viability Assay |

| Ba/F3-BCR-ABL | Murine Pro-B cells | 6 | [³H]thymidine incorporation assay |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the potential of Bosutinib to induce gene mutations in bacteria.

Methodology:

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.

-

Metabolic Activation: The assay was performed with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

-

Procedure:

-

Varying concentrations of Bosutinib were added to a molten top agar containing the respective bacterial strain and, where applicable, the S9 mix.

-

The mixture was poured onto minimal glucose agar plates.

-

Plates were incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+ for S. typhimurium and trp+ for E. coli) was counted and compared to the solvent control.

-

-

Positive Controls: Known mutagens were used to validate the sensitivity of the assay (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98).

In vivo Micronucleus Test

Objective: To assess the clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential of Bosutinib in mouse bone marrow.

Methodology:

-

Animals: Male and female CD-1 mice were used.

-

Dosing: Bosutinib was administered orally at doses of 500, 1000, and 2000 mg/kg. A vehicle control (0.5% methylcellulose) and a positive control (cyclophosphamide) were included.

-

Sample Collection: Bone marrow was collected from the femurs 24 and 48 hours after dosing.

-

Slide Preparation and Analysis:

-

Bone marrow cells were flushed, and smears were prepared on microscope slides.

-

Slides were stained with acridine orange or Giemsa.

-

The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) was determined by analyzing at least 2000 PCEs per animal.

-

The ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs) was also calculated to assess bone marrow toxicity.

-

Visualizations

Signaling Pathway of Bosutinib

Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream pathways that promote cell proliferation and survival.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow of the MTT assay for determining the cytotoxic effects of Bosutinib on cancer cell lines.

Conclusion

The toxicological profile of Bosutinib, used here as a representative example, demonstrates a manageable safety profile. It is not genotoxic and exhibits low acute toxicity. Its cytotoxic effects are targeted towards cancer cells expressing the kinases it inhibits. This in-depth guide provides a framework for the toxicological assessment of novel chemical entities, emphasizing the importance of a comprehensive battery of tests and clear data presentation. For the compound this compound, similar in vitro and in vivo studies would be necessary to determine its toxicological properties.

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of C23H21BrN4O4S (SB-431542)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the chemical formula C23H21BrN4O4S is commonly known as SB-431542. It is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, specifically targeting activin receptor-like kinase 5 (ALK5).[1][2] SB-431542 also shows inhibitory activity against ALK4 and ALK7.[2] This small molecule is widely used in cell biology research to study the TGF-β signaling pathway, which is crucial in various cellular processes like proliferation, differentiation, and apoptosis.[3][4][5] Dysregulation of this pathway is implicated in diseases such as cancer and fibrosis.[3][5]

This document provides a detailed protocol for the laboratory-scale synthesis of SB-431542, intended for use by qualified researchers.

Synthesis Pathway Overview

The synthesis of SB-431542 can be achieved through a multi-step process. A common route involves the construction of the central imidazole ring, followed by functional group manipulations to yield the final product. The key steps typically include a condensation reaction to form the imidazole core, followed by amide formation.

Experimental Protocol

This protocol is adapted from established synthetic routes for triarylimidazole compounds.[6]

Materials and Reagents:

-

2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide

-

4-formylbenzamide

-

1,3-benzodioxole-5-carbaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column

-

Thin-layer chromatography (TLC) plates

Procedure:

Step 1: Synthesis of 4-(4-(1,3-benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide (SB-431542)

-

To a solution of 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (1.0 eq) in glacial acetic acid, add 4-formylbenzamide (1.0 eq), 1,3-benzodioxole-5-carbaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

-

Heat the reaction mixture to reflux (approximately 120 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate (NaHCO3).

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

Step 2: Purification

-

The crude product can be purified by column chromatography on silica gel.

-

Elute the column with a suitable solvent system, such as a gradient of dichloromethane (DCM) and methanol, to isolate the pure product.

-

Combine the fractions containing the desired product, as identified by TLC.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified SB-431542 as a solid.

Data Presentation

| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide | C7H7Br2NO | 280.95 | 1.0 |

| 4-formylbenzamide | C8H7NO2 | 149.15 | 1.0 |

| 1,3-benzodioxole-5-carbaldehyde | C8H6O3 | 150.13 | 1.0 |

| Ammonium acetate | C2H7NO2 | 77.08 | 10.0 |

| Product: SB-431542 | C22H16N4O3 | 384.39 | - |

Visualizations

Experimental Workflow for the Synthesis of SB-431542

Caption: Workflow for the laboratory synthesis of SB-431542.

TGF-β Signaling Pathway and Inhibition by SB-431542

Caption: Inhibition of TGF-β signaling by SB-431542.

Safety Precautions

-

All chemical manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, and consult the Material Safety Data Sheets (MSDS) for each reagent before use.

-

Dispose of all chemical waste according to institutional and local regulations.

Disclaimer: This protocol is intended for informational purposes only and should be used by individuals with appropriate laboratory training. The user assumes all responsibility for the safe handling and execution of this procedure.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 3. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]

- 4. TGF-β Receptors | Receptor Serine/Threonine Kinases (RSTKs) | Tocris Bioscience [tocris.com]

- 5. scbt.com [scbt.com]

- 6. Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of C23H21BrN4O4S

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of the organic molecule with the chemical formula C23H21BrN4O4S, a compound containing bromine, nitrogen, sulfur, and oxygen, requires robust and sensitive analytical methods. Due to the absence of established specific protocols for this particular molecule, this document provides detailed application notes and protocols based on well-established analytical techniques for structurally similar compounds, such as brominated aromatic and heterocyclic molecules. The methods described herein are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These techniques are chosen for their widespread use, reliability, and suitability for the quantitative analysis of complex organic molecules in both simple and complex matrices.[1]

This document provides a comprehensive guide, including sample preparation, detailed experimental protocols, and expected performance characteristics, to enable researchers to develop and validate a quantitative assay for this compound.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and pharmaceutical formulations where the concentration of the analyte is relatively high and the sample matrix is simple. Aromatic moieties expected in a molecule with this formula suggest strong UV absorbance, making UV detection a viable and cost-effective option.[2][3]

Experimental Protocol: HPLC-UV

1. Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (e.g., Pharmaceutical Formulation):

-

Weigh and finely powder a representative amount of the formulation.

-

Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with the mobile phase and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

2. HPLC Instrumentation and Conditions

-

Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[4]

-

Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: Based on the UV spectrum of this compound, select the wavelength of maximum absorbance (λmax), likely in the 254-300 nm range for an aromatic compound.[3]

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

3. Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

-

Perform a linear regression analysis on the calibration curve. The R² value should be > 0.999 for good linearity.[4]

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV)

The following table summarizes the expected validation parameters for this HPLC-UV method.[5][6][7]

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | - | 1 - 100 µg/mL |

| Precision (%RSD) | ≤ 2.0% | < 1.5% |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Limit of Detection (LOD) | - | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | - | ~0.3 µg/mL |

Workflow Diagram: HPLC-UV Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for quantifying this compound in complex biological matrices such as plasma, urine, or tissue homogenates.[1][8] The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Biological Matrix - Plasma)

-

Standard Stock and Working Solutions: Prepare as described in the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 1000 ng/mL) using 50:50 acetonitrile:water as the diluent.

-

Internal Standard (IS) Stock Solution: Select a structurally similar, stable isotope-labeled compound if available. Prepare a stock solution (1 mg/mL) and a working solution (e.g., 100 ng/mL).

-

Plasma Sample Preparation (Protein Precipitation): [1][9]

-

Pipette 100 µL of plasma sample, standard, or blank into a microcentrifuge tube.

-

Add 10 µL of the IS working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an HPLC vial with an insert for analysis.

-

2. LC-MS/MS Instrumentation and Conditions

-

Instrument: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.

-

Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0.0 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 5.0 | 95 | 5 |

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined by infusion of the analyte).

-

Precursor Ion (Q1): The [M+H]⁺ or [M-H]⁻ of this compound.

-

Product Ions (Q3): Optimize by fragmentation of the precursor ion to select two to three intense and stable product ions for MRM transitions.

-

MRM Transitions:

-

Quantifier: The transition that gives the most intense and reproducible signal.

-

Qualifier: A second transition to confirm identity.

-

-

3. Data Analysis and Quantification

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Use a weighted (1/x²) linear regression for the calibration curve.

-

Quantify the analyte in the samples using the regression equation.

Quantitative Data Summary (LC-MS/MS)

The following table summarizes the expected validation parameters for this LC-MS/MS method.[5][10]

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (R²) | ≥ 0.995 | 0.998 |

| Range | - | 0.1 - 1000 ng/mL |

| Precision (%RSD) | ≤ 15.0% (≤ 20.0% at LLOQ) | < 10.0% |

| Accuracy (% Bias) | Within ±15.0% (±20.0% at LLOQ) | Within ±10.0% |

| Limit of Quantification (LLOQ) | - | 0.1 ng/mL |

| Matrix Effect | CV ≤ 15.0% | < 12.0% |

| Recovery | Consistent and reproducible | > 85% |

Workflow Diagram: LC-MS/MS Quantification

Caption: Workflow for LC-MS/MS quantification in a biological matrix.

References

- 1. ijisrt.com [ijisrt.com]

- 2. longdom.org [longdom.org]

- 3. aai.solutions [aai.solutions]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 7. wjarr.com [wjarr.com]

- 8. organomation.com [organomation.com]

- 9. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. altabrisagroup.com [altabrisagroup.com]

C23H21BrN4O4S purification techniques (e.g., HPLC, chromatography)